3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)imidazo[1,5-a]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2.C2H2O4/c1-18-13-7-6-11(9-14(13)19-2)15-16-10-12-5-3-4-8-17(12)15;3-1(4)2(5)6/h3-10H,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIMVIAEWNUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C3N2C=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 3 3,4 Dimethoxy Phenyl Imidazo 1,5 a Pyridine
Established and Emerging Synthetic Routes to the Imidazo[1,5-a]pyridine (B1214698) Core System
The construction of the imidazo[1,5-a]pyridine ring system has been an area of intensive research, leading to the development of a diverse array of synthetic strategies. These methods often involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.
Cyclocondensation Reactions of Pyridine Precursors
Cyclocondensation reactions represent a foundational and widely employed strategy for the synthesis of imidazo[1,5-a]pyridines. These reactions typically involve the condensation of a 2-(aminomethyl)pyridine (also known as 2-picolylamine) derivative with a suitable electrophilic partner that provides the remaining carbon atom of the imidazole ring. nih.govnih.gov
A variety of electrophilic reagents can be utilized in these transformations, including carboxylic acids, acyl chlorides, and aldehydes. nih.gov For instance, the reaction of 2-(aminomethyl)pyridine with an appropriate aldehyde, followed by cyclization and oxidation, can yield the desired imidazo[1,5-a]pyridine. One notable approach involves the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid (PPA) medium. nih.gov This method, while effective, can require harsh reaction conditions. nih.gov
The general mechanism involves the initial formation of an amidine or a related intermediate, which then undergoes an intramolecular cyclization onto the pyridine nitrogen, followed by an elimination or oxidation step to furnish the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
Metal-Catalyzed Coupling and Cyclization Methodologies
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including imidazo[1,5-a]pyridines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.
Copper-catalyzed reactions are particularly prominent in this area. For example, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. uctm.edu This transformation proceeds via a C(sp³)–H amination with oxygen as the sole oxidant. uctm.edu Another copper-catalyzed approach involves the oxidative cyclization of 2-benzoylpyridines with α-amino acids, co-catalyzed by iodine, to produce 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. uctm.edu Furthermore, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) using molecular oxygen as a clean oxidant proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines. uctm.edu
Palladium-catalyzed reactions have also been developed, offering alternative pathways to these heterocyclic systems. These metal-catalyzed methodologies often involve the formation of key carbon-nitrogen or carbon-carbon bonds under controlled conditions, leading to the efficient assembly of the imidazo[1,5-a]pyridine core.
One-Pot Synthetic Strategies for Imidazo[1,5-a]pyridines
One-pot, multi-component reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. Several one-pot strategies have been developed for the synthesis of imidazo[1,5-a]pyridines.
One such approach involves the three-component condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate. researchgate.net This method allows for the rapid assembly of the imidazo[1,5-a]pyridine scaffold from readily available starting materials. The use of microwave irradiation in conjunction with a mild Lewis acid catalyst, such as lithium chloride, can further enhance the efficiency of this transformation. researchgate.net Another efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, to construct C-N and C-S bonds simultaneously. nih.gov
Magnesium nitride (Mg₃N₂) has also been utilized as a convenient source of ammonia (B1221849) in a one-pot annulation strategy. This method involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, leading to the exclusive formation of imidazo[1,5-a]pyridines in excellent yields. mdpi.comwikipedia.org
Ritter-Type Reactions for Imidazo[1,5-a]pyridine Synthesis
A novel approach to the synthesis of imidazo[1,5-a]pyridines involves the application of the Ritter-type reaction. This methodology utilizes the reaction of a pyridinylmethanol derivative with an aryl or alkyl nitrile in the presence of a catalyst system. researchgate.net
Specifically, the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst, in combination with para-toluenesulfonic acid (p-TsOH·H₂O), facilitates the conversion of a benzylic alcohol to a benzylic cation. researchgate.netorganic-chemistry.org This cation is then trapped by the nitrile, and subsequent intramolecular cyclization onto the pyridine nitrogen leads to the formation of the imidazo[1,5-a]pyridine ring system. This method offers a broad substrate scope and can deliver the desired products in moderate to excellent yields. researchgate.netorganic-chemistry.org
Oxidative Cyclization and Dehydrogenation Approaches
Oxidative cyclization represents another key strategy for the synthesis of aromatic imidazo[1,5-a]pyridines from partially saturated precursors. These reactions often involve the in-situ formation of a dihydroimidazo[1,5-a]pyridine intermediate, which is then oxidized to the fully aromatic system.
A variety of oxidants can be employed for this purpose. For example, selenium dioxide has been used as an oxidant in the reaction of 2-picolylamine with various aldehydes to synthesize 3-substituted imidazo[1,5-a]pyridines. Molecular iodine can also mediate oxidative annulations of 2-pyridyl ketones and alkylamines in a one-pot manner. Metal-free conditions have also been developed, such as the sequential dual oxidative amination of C(sp³)–H bonds, which involves two oxidative C-N couplings and one oxidative dehydrogenation step. uctm.edu These methods provide direct access to the aromatic core without the need to isolate the intermediate dihydro species.
Targeted Synthesis of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine
Based on the established synthetic methodologies for the imidazo[1,5-a]pyridine core, a targeted synthesis for this compound can be proposed. A highly plausible and direct route involves the reaction of 2-(aminomethyl)pyridine (2-picolylamine) with 3,4-dimethoxybenzaldehyde (B141060).
This reaction would likely proceed through an initial condensation to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization of this intermediate, followed by an oxidative dehydrogenation step, would yield the target compound. This transformation is a specific application of the general cyclocondensation and oxidative cyclization approaches discussed previously.
A potential synthetic protocol could involve the following steps:
Condensation: Equimolar amounts of 2-(aminomethyl)pyridine and 3,4-dimethoxybenzaldehyde are reacted in a suitable solvent, such as ethanol (B145695) or toluene. This step may be acid- or base-catalyzed to facilitate the formation of the imine intermediate.
Cyclization and Oxidation: The resulting imine is then subjected to conditions that promote cyclization and subsequent oxidation. This could be achieved by heating the reaction mixture in the presence of an oxidizing agent. A variety of oxidants could be employed, including air (oxygen), iodine, or selenium dioxide. The choice of oxidant and reaction conditions would need to be optimized to maximize the yield of the desired this compound.
Precursor Synthesis and Functionalization
The synthesis of this compound relies on the construction of the core heterocyclic ring from appropriately functionalized precursors. Most synthetic approaches utilize cyclocondensation reactions involving a nucleophilic 2-(aminomethyl)pyridine precursor, which forms the pyridine-containing part of the fused ring system. beilstein-journals.org
Two primary retrosynthetic pathways can be envisioned for this target molecule:
Route A (Amide Cyclization): This route begins with the acylation of 2-(aminomethyl)pyridine with a 3,4-dimethoxy-substituted benzoyl chloride. This reaction forms an intermediate N-[(pyridin-2-yl)methyl]arylamide. Subsequent cyclization of this amide, typically facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions, yields the desired 3-(3,4-dimethoxyphenyl)-imidazo[1,5-a]pyridine. nih.gov
Route B (Aldehyde Condensation): A more direct approach involves the reaction of 2-(aminomethyl)pyridine with 3,4-dimethoxybenzaldehyde. nih.gov This condensation and subsequent cyclization can be promoted under various conditions, often requiring an oxidant to form the final aromatic imidazo[1,5-a]pyridine ring system. researchgate.net
Another innovative method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a medium of polyphosphoric acid (PPA). beilstein-journals.org While this method has shown success for alkyl and simple phenyl substituents, its application with α-nitrotoluene to produce 3-phenylimidazo[1,5-a]pyridine (B186794) resulted in a disappointingly low yield, suggesting potential limitations for more complex aryl groups like the 3,4-dimethoxyphenyl moiety. beilstein-journals.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the catalyst, solvent, temperature, and reaction time.
In a Ritter-type reaction for the synthesis of related imidazo[1,5-a]pyridines, researchers found that a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst and para-toluenesulfonic acid (p-TsOH·H₂O) was highly effective. acs.orgnih.gov An optimization study for the reaction between phenyl(pyridin-2-yl)methanol (B192787) and acetonitrile (B52724) revealed that using 5 mol% of Bi(OTf)₃ with 7.5 equivalents of p-TsOH·H₂O at 150 °C gave an excellent product yield of 97%. acs.org The amount of the nitrile component was also critical, with 15 equivalents providing a comparable yield to 30 equivalents, making it the more efficient choice. acs.org
Another study focused on the cyclization of 2-(aminomethyl)pyridine with nitroethane using polyphosphoric acid (PPA). beilstein-journals.org The reaction conditions were systematically optimized, as detailed in the table below. The results indicated that a mixture of PPA and phosphorous acid at an elevated temperature of 160°C provided the highest yield. beilstein-journals.org
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA 85% (1 g/mmol) | 110 | 3 | 4 |
| 2 | PPA 85% (1 g/mmol) | 130 | 3 | 13 |
| 3 | PPA 85% (1 g/mmol) | 160 | 2 | 15 |
| 4 | PPA 85% / H₃PO₃ (2:1) | 110 | 3 | 22 |
| 5 | PPA 85% / H₃PO₃ (2:1) | 140 | 2 | 43 |
| 6 | PPA 87% / H₃PO₃ (1:1) | 140 | 2 | 62 |
| 7 | PPA 87% / H₃PO₃ (1:1) | 160 | 2 | 77 |
Strategies for Derivatization and Analog Synthesis of this compound
Derivatization of the parent molecule is a key strategy for modulating its physicochemical and biological properties. Modifications can be made at several positions on the imidazo[1,5-a]pyridine core and on the pendant phenyl ring.
Introduction of Diverse Substituents at Key Positions
The imidazo[1,5-a]pyridine nucleus is amenable to functionalization at several positions. The C1 position is particularly reactive and can be functionalized through C-H activation or halogenation followed by cross-coupling. For example, 3-arylimidazo[1,5-a]pyridines can be iodinated at the C1 position using N-iodosuccinimide (NIS) in acetonitrile. nih.gov This iodo-derivative serves as a versatile intermediate for introducing a wide range of substituents, such as phosphine (B1218219) ligands, via palladium-catalyzed cross-coupling reactions. nih.gov
Direct C-H functionalization offers a more atom-economical approach. nih.gov Metal-free methods have been developed to introduce methylene (B1212753) bridges between two imidazo[1,5-a]pyridine molecules at the C1 position using formaldehyde (B43269) or other aldehydes. nih.gov This reaction proceeds via C(sp²)–H functionalization and creates bis-imidazo[1,5-a]pyridines. nih.gov
Modifications of the Phenyl and Dimethoxy Moieties
The synthesis of analogs with varied substitution patterns on the C3-phenyl ring allows for a systematic investigation of structure-activity relationships. Synthetic routes that employ substituted benzaldehydes or benzoyl chlorides as precursors are well-suited for this purpose. nih.gov
Research on related imidazo[1,2-a]pyridines demonstrates the feasibility of incorporating a wide array of substituents on the phenyl ring. nih.gov For instance, analogs with electron-withdrawing groups (e.g., fluoro, chloro, bromo, trifluoromethyl) and electron-donating groups (e.g., methyl, methoxy) have been successfully synthesized. nih.govnih.govnih.gov A study on 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine analogs included the synthesis of derivatives with para-chloro and para-bromo substituents on the C3-phenyl ring, achieved by using the corresponding substituted benzaldehydes in the initial condensation step. nih.gov This highlights the broad substrate scope and the ease of generating a library of analogs by simply changing one of the starting materials.
| Compound Reference | Substituent on C3-Phenyl Ring | Precursor Used | Yield (%) |
|---|---|---|---|
| L² | -H (Unsubstituted) | Benzaldehyde | 82 |
| L⁴ | 4-Chloro | p-chlorobenzaldehyde | 89 |
| L⁵ | 4-Bromo | p-bromobenzaldehyde | 85 |
| - | 2-Methoxy | 2-methoxybenzoyl chloride | - |
| - | 3-Methoxy | 3-methoxybenzoyl chloride | - |
| - | 3,4,5-Trimethoxy | 3,4,5-trimethoxybenzoyl chloride | - |
Synthesis of Hybrid and Conjugate Molecules
The imidazo[1,5-a]pyridine framework can act as a ligand, coordinating with various transition metals to form hybrid molecules with unique properties. nih.gov The nitrogen atoms in the heterocyclic system are effective coordination sites. For instance, imidazo[1,5-a]pyridine derivatives have been used to synthesize luminescent zinc(II) complexes. mdpi.comresearchgate.net The coordination to the metal center often enhances the rigidity of the molecule, leading to improved quantum yields and shifts in emission spectra. mdpi.com
Furthermore, conjugate or hybrid molecules can be formed by linking two imidazo[1,5-a]pyridine units. A metal-free approach using aldehydes as a carbon source can insert a methylene group to bridge two imidazo[1,5-a]pyridine molecules at their C1 positions, forming bis-heteroarene products. nih.gov These bis-imidazo[1,5-a]pyridines have been shown to act as ligands themselves, for example, in the presence of copper salts. nih.gov This strategy allows for the creation of larger, more complex molecular architectures based on the core this compound structure.
Structure Activity Relationship Sar and Structural Modification Studies of 3 3,4 Dimethoxy Phenyl Imidazo 1,5 a Pyridine Analogs
Elucidation of Substituent Effects on Mechanistic Potency and Selectivity
The potency and selectivity of imidazopyridine analogs are profoundly influenced by the nature and position of substituents on both the imidazopyridine core and its appended phenyl rings. nih.gov Studies on various imidazopyridine isomers have demonstrated that even minor structural variations can lead to significant changes in biological activity.
For instance, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for anti-inflammatory activity, structural variations in both aryl rings were found to affect both the potency and selectivity against COX-1 and COX-2 enzymes. nih.gov This highlights the critical role of substituents in directing the interaction of the molecule with its biological target. For example, the introduction of a 4-chloro substituent on one phenyl ring and a 3-trifluoromethyl group on the other resulted in the most active compound against COX-2. nih.gov
In the context of anticancer activity, modifications on the phenyl ring of imidazo[1,2-a]pyridine (B132010) derivatives have shown that multiple substituents, such as a 3,4-dioxane or 3,5-di-tert-butyl groups, can significantly enhance their antiproliferative effects. nih.gov Specifically, 6-position substituted imidazo[1,2-a]pyridines bearing methyl, methoxy (B1213986), and bromo groups have emerged as particularly promising candidates, suggesting that this position is crucial for enhancing inhibitory potency against certain cancer cell lines. nih.gov
The following table summarizes the effects of various substituents on the biological activity of imidazopyridine analogs, based on findings from related scaffolds.
| Scaffold | Substituent Position | Substituent | Effect on Biological Activity | Target |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | N-phenyl ring | 4-Chloro | Increased potency and selectivity | COX-2 |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | 2-phenyl ring | 3-Trifluoromethyl | Increased potency and selectivity | COX-2 |
| imidazo[1,2-a]pyridin-3-yl(phenyl)methanone | Phenyl ring | 3,4-Dioxane | Enhanced antiproliferative effect | MOLM-13 and MV4-11 cells |
| imidazo[1,2-a]pyridin-3-yl(phenyl)methanone | Phenyl ring | 3,5-Di-tert-butyl | Enhanced antiproliferative effect | MOLM-13 and MV4-11 cells |
| imidazo[1,2-a]pyridine | C6 position | Methyl, Methoxy, Bromo | Significantly enhanced inhibitory potency | FLT3-driven leukemic cells |
Impact of Core Scaffold Modifications on Molecular Recognition and Binding
Research on tetracyclic imidazo[4,5-b]pyridine derivatives has shown that the position of the nitrogen atom in the pyridine (B92270) nucleus significantly influences antiproliferative activity. irb.hr This suggests that the precise arrangement of heteroatoms within the core structure is critical for establishing key interactions, such as hydrogen bonds, with the target protein.
The table below illustrates how modifications to the core scaffold of imidazopyridine analogs can impact their biological activity.
| Core Scaffold Modification | Rationale | Resulting Biological Activity | Reference |
| Variation in Nitrogen Position (imidazo[4,5-b]pyridine) | Altering hydrogen bonding capabilities and overall geometry | Influenced antiproliferative activity against human cancer cells | irb.hr |
| Hybridization with Tetrahydropyridine and Sulfonamide | Combining pharmacophore units from known biological agents | Creation of novel and potent anti-tubercular agents | nih.gov |
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of imidazopyridine analogs helps in understanding how they orient themselves within a receptor's binding pocket to achieve a biologically active state. The relative orientation of the phenyl ring with respect to the imidazopyridine core, for instance, can dictate the strength and nature of interactions with amino acid residues in the target protein.
For a related class of compounds, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are designed as tubulin polymerization inhibitors, the cis-restricted conformation is crucial for their activity. nih.gov Molecular docking studies of these compounds have shown that they adopt a specific orientation in the colchicine (B1669291) binding site of tubulin, which is essential for their antiproliferative effects. nih.gov This underscores the importance of a favorable conformation for effective biological recognition.
The stability of the ligand-protein complex is also a key factor. Molecular dynamics simulations performed on active imidazo[1,2-a]pyridine analogs targeting the enoyl acyl carrier protein reductase (ENR) in Mycobacterium tuberculosis have helped to elucidate the stability, conformation, and intermolecular interactions of the compound within the active site. nih.gov Such studies provide valuable insights into the dynamic nature of molecular recognition.
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazopyridine derivatives, several key pharmacophoric elements have been identified that contribute to their biological activity across different therapeutic areas.
Based on SAR studies of various imidazopyridine analogs, the following pharmacophoric features can be considered crucial:
The Imidazopyridine Core: This bicyclic heterocyclic system serves as a rigid scaffold that correctly positions the other pharmacophoric elements for optimal interaction with the target. The arrangement of nitrogen atoms within this core is critical for forming specific hydrogen bonds. irb.hr
The Substituted Phenyl Ring: The phenyl ring at the 3-position, with its specific substitution pattern (such as the 3,4-dimethoxy groups), is often involved in crucial hydrophobic and/or hydrogen bonding interactions within the binding pocket. The nature and position of substituents on this ring can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing potency and selectivity. nih.govnih.gov
Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the imidazopyridine ring and oxygen atoms of methoxy groups can act as hydrogen bond acceptors, while N-H groups (if present after modification) can act as hydrogen bond donors. These interactions are often vital for anchoring the ligand in the active site of the target protein.
The table below outlines the key pharmacophoric elements and their putative roles in the biological activity of imidazopyridine analogs.
| Pharmacophoric Element | Putative Role in Biological Activity |
| Imidazopyridine Scaffold | Provides a rigid core for optimal orientation of substituents. Nitrogen atoms act as key hydrogen bond acceptors. |
| 3-Phenyl Group | Engages in hydrophobic and van der Waals interactions. Substituents can form additional hydrogen bonds or steric interactions. |
| 3,4-Dimethoxy Substituents | The oxygen atoms can act as hydrogen bond acceptors, contributing to binding affinity. |
Mechanistic Biological Investigations and Pharmacological Target Identification of 3 3,4 Dimethoxy Phenyl Imidazo 1,5 a Pyridine
Investigation of Cellular Pathway Modulation in Neoplastic Contexts
The imidazo[1,5-a]pyridine (B1214698) core is a key pharmacophore in the design of novel anticancer agents. nih.gov Research into derivatives and related structures has revealed modulation of several cellular pathways critical to cancer cell proliferation and survival.
Direct studies identifying specific protein targets such as MEK or Aldehyde Dehydrogenase (ALDH) for 3-(3,4-dimethoxy-phenyl)-imidazo[1,5-a]pyridine are not prominently documented. However, the broader class of imidazopyridines has been investigated for such activities. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as inhibitors of ALDH, an enzyme family implicated in cancer stem cell survival and resistance to therapy. While these findings are for a different isomeric scaffold, they highlight the potential of the imidazopyridine nucleus to interact with clinically relevant cancer targets.
Investigations into imidazo[1,5-a]pyridine-based chalcones have demonstrated their potential to induce apoptosis and disrupt microtubule dynamics in cancer cells. nih.gov Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Studies on these hybrid molecules, which combine the imidazo[1,5-a]pyridine scaffold with other pharmacophores, have shown promising cytotoxicity against various human cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, a form of programmed cell death, which is a key target for anticancer therapies. nih.govnih.gov
Similarly, other related imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in cancer cells through pathways involving key regulatory proteins like p53 and Bax, leading to the activation of the mitochondrial apoptotic pathway. nih.gov
Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine-based Chalcone Derivatives Note: This data is for related compounds, not this compound itself.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 7o | HepG2 (Liver) | 4.57 ± 0.85 |
| 7o | RKO (Colon) | 7.83 ± 0.25 |
| 7b | HepG2 (Liver) | 13.56 ± 1.01 |
| 7n | RKO (Colon) | 18.80 ± 0.25 |
Source: Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones nih.gov
The modulation of signal transduction pathways is a key mechanism for the anticancer effects of many therapeutic agents. While specific data for this compound is limited, studies on the isomeric imidazo[1,2-a]pyridines have shown inhibition of the PI3K/Akt/mTOR pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been linked to the induction of apoptosis and cell cycle arrest. nih.gov
Mechanistic Insights into Antimicrobial Action
The imidazopyridine scaffold is also a promising framework for the development of novel antimicrobial agents. rdd.edu.iqnih.goveurjchem.commdpi.comresearchgate.net
Research into imidazo[1,2-a]pyridine analogues has revealed potent anti-mycobacterial activity. nih.gov A study on a series of compounds, including a derivative of 2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine, demonstrated significant activity against Mycobacterium tuberculosis. nih.gov Molecular docking studies from this research suggested that a potential target for these compounds is the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov
While direct inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, by this compound has not been reported, pyridine-based compounds have been investigated as inhibitors of this enzyme in pathogenic fungi.
Table 2: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Amide Analogues Note: This data is for related compounds, not this compound itself.
| Compound ID | Target | MIC (µg/mL) |
| IPA-6 | M. tuberculosis H37Rv | 0.05 |
| IPA-9 | M. tuberculosis H37Rv | 0.4 |
| IPS-1 | M. tuberculosis H37Rv | 0.4 |
| Ethambutol (Standard) | M. tuberculosis H37Rv | 6.25 |
Source: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues nih.gov
The antiviral potential of the imidazopyridine scaffold has been explored, with various derivatives showing activity against a range of viruses. nih.govresearchgate.net For instance, certain imidazo[4,5-b]pyridine derivatives have demonstrated moderate activity against the respiratory syncytial virus (RSV). mdpi.com However, specific studies detailing the antiviral mechanisms of this compound are not currently available in the reviewed literature.
Elucidation of Inflammatory Pathway Modulation
The imidazopyridine class of compounds, which includes the imidazo[1,5-a]pyridine scaffold, has been noted for its diverse pharmacological activities, including anti-inflammatory properties. researchgate.netnih.govnih.goveco-vector.com The structural resemblance of imidazopyridines to purines suggests their potential to interact with a wide range of biological targets, including those involved in inflammatory processes. nih.gov
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been shown to suppress inflammatory signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 pathway, in cancer cell lines. nih.gov This suggests that imidazopyridine derivatives can modulate key transcription factors and enzymes that are central to the inflammatory response. The anti-inflammatory activity of compounds containing a 3,4-dimethoxyphenyl group has also been documented. nih.govnih.gov For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, demonstrated notable anti-inflammatory effects by inhibiting prostaglandin (B15479496) biosynthesis and leukocyte accumulation in rat models of acute inflammation. nih.gov
Given these precedents, it is plausible that this compound could modulate inflammatory pathways through several mechanisms. The imidazo[1,5-a]pyridine core may contribute to the inhibition of key inflammatory mediators, while the 3,4-dimethoxyphenyl substituent could enhance this activity. The combined structure could potentially interfere with signaling cascades such as NF-κB and MAPK, which are classical pathways regulating the expression of numerous inflammatory factors. mdpi.com
Table 1: Potential Inflammatory Pathway Modulation by Related Compounds
| Compound Class/Moiety | Potential Mechanism of Action | Reference |
|---|---|---|
| Imidazo[1,2-a]pyridines | Suppression of STAT3/NF-κB/iNOS/COX-2 signaling | nih.gov |
| 3,4-Dimethoxyphenyl-containing compounds | Inhibition of prostaglandin biosynthesis and leukocyte accumulation | nih.gov |
| Imidazo[1,5-a]pyridines | General anti-inflammatory activities | researchgate.net |
Receptor Binding and Signaling Pathway Analysis
The pharmacological versatility of the imidazopyridine scaffold extends to its interaction with various receptors and signaling proteins. nih.gov For instance, certain imidazo[1,5-a]pyridines have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc or RORγ). nih.gov RORc is a critical regulator in the production of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a promising target for autoimmune diseases. nih.gov The discovery of imidazo[1,5-a]pyridines that can modulate this nuclear receptor highlights the potential for this scaffold to be involved in immune signaling pathways. nih.gov
Furthermore, hybrid molecules incorporating the imidazo[1,5-a]pyridine structure have been shown to act as inhibitors of the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.
The 3,4-dimethoxyphenyl group is also a common feature in molecules that exhibit specific enzyme inhibitory activities. For example, derivatives containing this moiety have been shown to inhibit carbonic anhydrase isoenzymes and phosphodiesterases. nih.govresearchgate.net
Considering these findings, this compound may exhibit a range of receptor binding activities. It could potentially interact with nuclear receptors like RORc or inhibit key signaling kinases such as PI3K/Akt. The 3,4-dimethoxyphenyl portion of the molecule could contribute to the binding affinity and selectivity for specific enzyme targets.
Table 2: Receptor and Signaling Pathway Interactions of Related Scaffolds
| Scaffold/Derivative | Target | Biological Effect | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridines | RORc (RORγ) | Inverse agonist, suppression of IL-17 production | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | PI3K/Akt pathway | Inhibition | nih.gov |
| Imidazo[1,5-a]pyridines | Thromboxane (B8750289) A2 synthetase | Inhibition | acs.org |
| Imidazo[1,2-a]pyridines | PDGFR | Inhibition | nih.gov |
Investigation of Other Mechanistic Biological Activities (e.g., Antidiabetic Mechanisms)
The therapeutic potential of imidazopyridine derivatives extends to metabolic diseases like diabetes. jchemrev.com For instance, compounds with an imidazo[1,2-a]pyridine scaffold have been investigated as GPR40 agonists, which can lead to a reduction in blood glucose levels. jchemrev.com GPR40 is a G-protein coupled receptor that is involved in glucose-stimulated insulin (B600854) secretion.
While direct studies on the antidiabetic mechanisms of this compound are not available, the broader class of pyridine (B92270) derivatives has been explored for its potential in managing diabetes mellitus. jchemrev.com Some pyrazolo[3,4-b]pyridine derivatives have demonstrated promising α-amylase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia. mdpi.com α-Amylase is an enzyme that breaks down complex carbohydrates into simpler sugars.
The 3,4-dimethoxyphenyl moiety is also present in L-3,4-dimethoxyphenyl-alanine, an amino acid derivative. researchgate.net While not directly related to antidiabetic mechanisms, the presence of this functional group in biologically active molecules suggests its potential to influence interactions with various enzymes and receptors.
Therefore, it is conceivable that this compound could exert antidiabetic effects through mechanisms such as the modulation of glucose-sensing receptors or the inhibition of carbohydrate-metabolizing enzymes. However, dedicated studies are required to confirm such activities.
Table 3: Potential Antidiabetic Mechanisms of Related Compound Classes
| Compound Class | Potential Mechanism | Relevance to Diabetes | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | GPR40 agonism | Enhancement of glucose-dependent insulin secretion | jchemrev.com |
| Pyrazolo[3,4-b]pyridine derivatives | α-Amylase inhibition | Reduction of postprandial hyperglycemia | mdpi.com |
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the imidazo[1,5-a]pyridine (B1214698) core and the 3,4-dimethoxyphenyl substituent. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), while the methoxy (B1213986) group protons will be sharp singlets in the upfield region (δ 3.8-4.0 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show characteristic signals for the aromatic and heterocyclic carbons, as well as the methoxy carbons (around δ 55-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ||
| Imidazo[1,5-a]pyridine Protons | 7.0 - 8.5 | Multiple signals (doublets, triplets) corresponding to the fused ring system. |
| Dimethoxyphenyl Protons | 6.9 - 7.5 | Distinct signals (singlet, doublets) for the three aromatic protons on the phenyl ring. |
| Methoxy (OCH₃) Protons | ~3.9 | Two sharp singlets, each integrating to 3 protons. |
| ¹³C NMR | ||
| Imidazo[1,5-a]pyridine Carbons | 110 - 150 | Signals corresponding to the carbons of the fused heterocyclic core. |
| Dimethoxyphenyl Carbons | 110 - 160 | Signals including the two carbons bearing methoxy groups (ipso-carbons) and the other aromatic carbons. |
| Methoxy (OCH₃) Carbons | ~56 | Two signals for the methoxy carbons. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₅H₁₄N₂O₂), the expected exact mass can be calculated and compared with the experimental value, typically from the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode.
Table 2: Molecular Weight Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Monoisotopic Mass | 254.1055 g/mol |
| Expected [M+H]⁺ Ion (HRMS) | 255.1128 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond stretching within the aromatic and heterocyclic rings, and C-O stretching of the ether linkages. nih.govscielo.org.za
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic/Heteroaromatic |
| 2950 - 2850 | C-H Stretch | Methoxy (CH₃) |
| 1620 - 1580 | C=N Stretch | Imidazopyridine Ring |
| 1550 - 1450 | C=C Stretch | Aromatic/Heteroaromatic Rings |
| 1260 - 1200 | C-O Stretch (Aryl Ether) | Asymmetric |
| 1050 - 1000 | C-O Stretch (Aryl Ether) | Symmetric |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the imidazo[1,5-a]pyridine core, extended by the dimethoxyphenyl substituent, is expected to result in characteristic absorption bands in the UV region. nih.govmdpi.com The position and intensity of the absorption maxima (λ_max_) are sensitive to the electronic structure of the molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for these purposes. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. nih.gov The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot, represented by its retention factor (R_f_), helps in identifying the compound.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 (Octadecylsilane) | Acetonitrile (B52724)/Water or Methanol/Water with 0.1% TFA or Formic Acid | UV-Vis Detector (e.g., at 254 nm) |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light (254 nm) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. While a crystal structure for the specific title compound is not found in the cited literature, this method remains the gold standard for unambiguous structural proof for this class of compounds. uctm.edunih.gov A successful analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, offering conclusive evidence of the molecular structure and insights into intermolecular interactions like hydrogen bonding and π-stacking in the crystal lattice.
Table 5: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds. |
| Intermolecular Interactions | Information on how molecules are arranged and interact with each other in the solid state. |
Future Research Directions and Preclinical Translational Perspectives for 3 3,4 Dimethoxy Phenyl Imidazo 1,5 a Pyridine
Development of Next-Generation Imidazo[1,5-a]pyridine (B1214698) Scaffolds with Enhanced Mechanistic Specificity
The imidazo[1,5-a]pyridine scaffold is a versatile platform for developing novel therapeutic agents due to its unique chemical properties and straightforward synthesis. rsc.orgnih.gov Future research will likely focus on creating next-generation analogs of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine with improved potency and selectivity. The imidazo[1,5-a]pyridine core allows for the incorporation of various substituents, which can be strategically modified to enhance interactions with specific biological targets. nih.gov
Key strategies for developing these next-generation scaffolds include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethoxyphenyl ring and the imidazo[1,5-a]pyridine core will be crucial. For instance, altering the position or nature of the methoxy (B1213986) groups on the phenyl ring could fine-tune the compound's binding affinity and specificity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties without compromising biological activity.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound based on the this compound structure.
These synthetic modifications aim to produce derivatives with a more precise mechanism of action, potentially reducing off-target effects. The versatility of the imidazo[1,5-a]pyridine nucleus has been demonstrated in various applications, from pharmaceuticals to materials science, underscoring its potential for creating diverse chemical libraries. nih.govresearchgate.net
Table 1: Potential Modifications to the Imidazo[1,5-a]pyridine Scaffold
| Modification Site | Proposed Change | Rationale for Enhanced Specificity |
|---|---|---|
| Phenyl Ring | Alteration of methoxy group positions (e.g., to 2,4- or 3,5-) | To optimize binding pocket interactions and selectivity. |
| Phenyl Ring | Introduction of halogens (F, Cl, Br) or trifluoromethyl groups | To modulate electronic properties and improve metabolic stability. |
| Imidazo Ring | Substitution at the C1 position | To explore new interactions with the target protein and enhance potency. |
Exploration of Novel Mechanistic Targets and Biological Pathways
While the precise molecular targets of this compound are not fully elucidated, the broader class of imidazopyridines exhibits a wide range of biological activities, suggesting multiple potential mechanisms of action. nih.govnih.gov Future research should aim to identify and validate novel targets for this specific compound.
Potential areas of investigation include:
Oncology: The 3,4-dimethoxyphenyl moiety is present in some compounds known to inhibit tubulin polymerization. nih.gov Therefore, investigating the effect of this compound on microtubule dynamics is a logical starting point. Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov
Neurodegenerative Diseases: Various imidazopyridine scaffolds act as potent ligands for molecular targets within the central nervous system, including receptors and enzymes implicated in Alzheimer's and Parkinson's diseases. nih.gov Exploring the modulatory effects of this compound on targets such as GABAA receptors, serotonin (B10506) receptors, or kinases like LRRK2 could reveal neuroprotective potential. nih.govnih.gov
Infectious Diseases: The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in developing antimycobacterial agents. nih.govnih.gov Screening this compound against various pathogens could uncover novel anti-infective properties.
Table 2: Potential Molecular Targets for this compound
| Therapeutic Area | Potential Target | Rationale |
|---|---|---|
| Oncology | Tubulin | The dimethoxyphenyl group is a feature of known tubulin inhibitors. nih.gov |
| Oncology | PI3K/mTOR | Related imidazopyridine scaffolds show potent inhibitory activity. nih.gov |
| Neurodegeneration | CNS Receptors (e.g., GABAA, 5-HT) | The core scaffold is known to interact with various CNS targets. nih.gov |
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, future studies should integrate multi-omics technologies. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.
Transcriptomics (RNA-Seq): This can identify genes whose expression is significantly altered following treatment with the compound. This information can help to elucidate the primary signaling pathways affected and may reveal unexpected mechanisms of action.
Proteomics: By analyzing changes in the cellular proteome, researchers can identify the specific proteins that are direct or indirect targets of the compound. Post-translational modifications can also be assessed, offering deeper insight into the regulation of cellular pathways.
Metabolomics: This approach analyzes changes in small-molecule metabolites, providing a functional readout of the cellular state. It can help identify metabolic pathways perturbed by the compound and may reveal biomarkers of drug response or toxicity.
By combining these datasets, researchers can construct a detailed map of the compound's mechanism of action, identify potential biomarkers for patient stratification, and uncover possible mechanisms of resistance.
Advanced Preclinical Model Systems for Efficacy Evaluation and Mechanistic Validation
The translation of promising compounds from the laboratory to clinical use requires rigorous evaluation in sophisticated preclinical models that more accurately recapitulate human disease.
Future preclinical evaluation of this compound should move beyond traditional 2D cell cultures and utilize more physiologically relevant systems:
3D Cell Culture Models (Spheroids and Organoids): These models better mimic the complex cell-cell and cell-matrix interactions of native tissues. They can provide more accurate predictions of a compound's efficacy and penetration into solid tissues like tumors.
Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered the gold standard. They maintain the heterogeneity and genetic characteristics of the original tumor, offering a powerful platform to test the efficacy of new agents.
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive disease, providing invaluable tools for studying drug mechanisms in the context of a specific genetic background and an intact immune system.
In Vitro Neuroinflammation Models: For assessing neuroprotective potential, co-culture systems of neurons and glial cells (microglia and astrocytes) can be used to model the neuroinflammatory processes central to many neurodegenerative diseases. nih.gov
Table 3: Comparison of Preclinical Model Systems
| Model System | Advantages | Limitations | Application for Validation |
|---|---|---|---|
| 2D Cell Culture | High-throughput, low cost, reproducible | Lacks physiological relevance, poor predictive power | Initial screening and dose-response studies |
| 3D Spheroids/Organoids | Better mimics tissue architecture and cell interactions | More complex to maintain, lower throughput | Efficacy testing, drug penetration studies |
| Patient-Derived Xenografts (PDX) | Preserves original tumor heterogeneity and genetics | High cost, requires immunodeficient mice | In vivo efficacy and biomarker validation |
By employing these advanced models, researchers can generate more robust and clinically relevant data to support the continued development of this compound and its next-generation derivatives.
Q & A
Q. Key Considerations :
- Cyclocondensation offers versatility but may require harsh conditions.
- Catalyst-free methods prioritize green chemistry but may have lower yields.
How can structural and electronic properties of this compound be characterized to inform pharmacological applications?
Basic
A multi-technique approach is essential:
- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking at 3.20–3.40 Å distances observed in Cd complexes) .
- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H/¹³C NMR for natural aldehyde-derived analogs) .
- ESI-HRMS : Identifies reactive intermediates (e.g., imidazo[1,5-a]pyridin-4-ium ions during synthesis) .
- TD-DFT and Spectroscopy : Predicts photophysical properties (e.g., emission features in Re complexes) .
How can researchers resolve contradictions in reported biological activities of imidazo[1,5-a]pyridine derivatives?
Advanced
Conflicting bioactivity data often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 3-morpholino derivatives (CB2-selective agonists ) vs. Ir(III) complexes with antiplatelet activity .
- Assay Standardization : Control variables such as cell lines (e.g., cancer vs. platelet models) and receptor binding conditions.
- Computational Docking : Predict binding modes to targets like PAFR or CB2 receptors to rationalize discrepancies .
What reaction parameters critically influence the yield of imidazo[1,5-a]pyridine derivatives?
Advanced
Key parameters include:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres .
- Temperature : Cyclocondensation often requires 110–130°C, while catalyst-free methods work at milder temperatures (~80°C) .
- Catalysts : Palladium/phosphine ligands enable Suzuki-Miyaura cross-coupling for functionalized derivatives .
- Acid/Base Additives : TFA or PPA facilitates proton transfer in cyclization steps .
How can computational methods guide the design of imidazo[1,5-a]pyridine-based therapeutics?
Q. Advanced
- TD-DFT Calculations : Predict excited-state properties for photodynamic therapy agents (e.g., ReL(CO)₃Cl complexes ).
- Molecular Dynamics Simulations : Model interactions with targets like PARG inhibitors or CB2 receptors to optimize binding .
- QSAR Models : Relate substituent electronic effects (e.g., dimethoxy groups) to bioactivity .
What strategies mitigate challenges in synthesizing sterically hindered derivatives?
Q. Advanced
- Directed Metalation : Use directing groups (e.g., phosphine ligands) to control regioselectivity in cross-coupling reactions .
- Microwave-Assisted Synthesis : Accelerate cyclization steps while reducing side reactions .
- Protecting Groups : Shield reactive sites (e.g., methoxy or nitro groups) during multi-step syntheses .
How do π-π stacking and hydrogen bonding influence the crystallographic behavior of this compound?
Q. Basic
- π-π Stacking : Aromatic rings (imidazo[1,5-a]pyridine and pyridine) interact at ~3.33 Å distances, stabilizing crystal lattices .
- Hydrogen Bonding : Water molecules in Cd complexes form O-H···Cl bonds, contributing to supramolecular networks .
- C(sp²)-H···X Interactions : Weak forces (e.g., C-H···Cl) further stabilize packing .
What pharmacological targets are most promising for this compound class?
Q. Basic
- Enzyme Inhibition : PARG inhibitors for cancer therapy , aromatase inhibitors .
- Receptor Modulation : CB2 agonists for analgesia , PAFR antagonists for antiplatelet activity .
- Antimicrobial Activity : Triazolopyridine derivatives show potential against bacterial/fungal pathogens .
How can researchers validate the proposed mechanisms of imidazo[1,5-a]pyridine formation?
Q. Advanced
- Isolation of Intermediates : Use ESI-HRMS or NMR to detect species like imidazo[1,5-a]pyridin-4-ium ions .
- Kinetic Isotope Effects : Study deuterated substrates to confirm rate-determining steps .
- Control Experiments : Compare pathways with/without catalysts or nitrogen sources (e.g., chitosan) .
What are the limitations of current synthetic methods, and how can they be addressed?
Q. Advanced
- Low Yields in Multi-Step Syntheses : Optimize one-pot strategies (e.g., chitosan-based nitrogen interception ).
- Functional Group Incompatibility : Develop orthogonal protecting groups for sensitive substituents .
- Scalability Issues : Transition from batch to flow chemistry for hazardous steps (e.g., PPA-mediated cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
